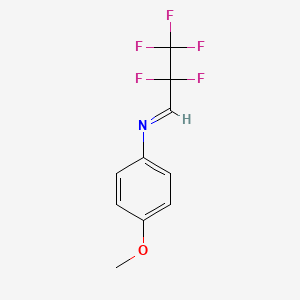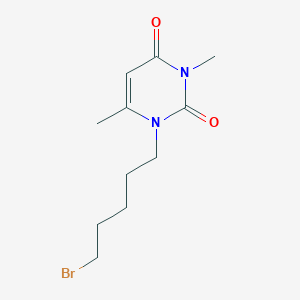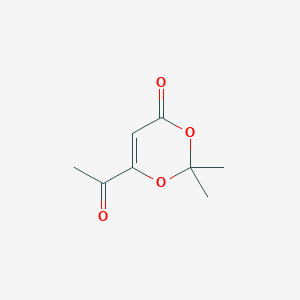
4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound features a chloro substituent at the 4-position and a phenylpropyl group at the 2-position of the benzimidazole ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenylpropyl group, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Amines or reduced derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Lacks the chloro substituent and phenylpropyl group, which may result in different biological activities.
4-Chloro-1H-benzimidazole: Contains the chloro group but lacks the phenylpropyl group, leading to variations in chemical reactivity and biological effects.
2-(3-Phenylpropyl)-1H-benzimidazole: Similar structure but without the chloro substituent, affecting its overall properties.
Uniqueness
4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole is unique due to the presence of both the chloro and phenylpropyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or a versatile intermediate in organic synthesis.
特性
| 152937-24-1 | |
分子式 |
C16H15ClN2 |
分子量 |
270.75 g/mol |
IUPAC名 |
4-chloro-2-(3-phenylpropyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2/c17-13-9-5-10-14-16(13)19-15(18-14)11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H,18,19) |
InChIキー |
ICZMYHOUGXQUMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2=NC3=C(N2)C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14264288.png)

![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)




